Antifungal Potency of 8-Chloro-Substituted Coumarin vs. Unsubstituted Coumarin and Commercial Fungicide Carbendazim Against Valsa mali
In a head-to-head screening of 8-substituted coumarin derivatives against four phytopathogenic fungi, the 8-chloro-substituted coumarin analog (compound 1g) exhibited an EC₅₀ of 0.085 ± 0.002 mmol/L against Valsa mali, while unsubstituted coumarin (compound 1a) showed no detectable antifungal activity at the concentrations tested. The commercial benzimidazole fungicide carbendazim, used as a positive control within the same assay panel, yielded an EC₅₀ of 0.31 ± 0.001 mmol/L against V. mali [1]. This represents an approximately 3.6-fold potency advantage for 8-chloro coumarin over the commercial standard in this assay. Additionally, the 8-chloro analog outperformed all other 8-alkyl and 8-aryl congeners tested (1b–1f) against V. mali, with the next most potent 8-substituted analog (1b, 8-methyl) showing an EC₅₀ of 0.108 mmol/L [1]. Note: the tested compound is 8-chlorocoumarin, not 8-chloro-4-hydroxycoumarin; the 4-OH group is absent. This evidence is therefore classified as a class-level inference for the target compound, based on shared 8-chloro substitution on the coumarin core.
| Evidence Dimension | Antifungal potency (EC₅₀, mmol/L) against Valsa mali mycelial growth inhibition |
|---|---|
| Target Compound Data | 8-Chlorocoumarin (compound 1g): EC₅₀ = 0.085 ± 0.002 mmol/L against V. mali |
| Comparator Or Baseline | Coumarin (1a): no activity; Carbendazim (commercial fungicide): EC₅₀ = 0.31 ± 0.001 mmol/L; 8-Methylcoumarin (1b): EC₅₀ = 0.108 ± 0.007 mmol/L |
| Quantified Difference | ~3.6-fold more potent than carbendazim; coumarin (1a) inactive; 1.27-fold more potent than 8-methyl analog (1b) |
| Conditions | In vitro mycelial growth inhibition assay; 4 phytopathogenic fungi panel (Botrytis cinerea, Colletotrichum gloeosporioides, Fusarium oxysporum, Valsa mali); EC₅₀ determined via toxicity regression equation |
Why This Matters
The 8-chloro substituent confers antifungal activity where the unsubstituted coumarin core is completely inert, and surpasses a commercial fungicide, positioning 8-chloro-coumarin scaffolds—and by extension 8-chloro-4-hydroxycoumarin as a synthetic precursor—as leads for agrochemical development targeting Valsa mali and related phytopathogens.
- [1] Song YL, Wu YG, Li ZM, et al. Design, synthesis, antifungal activity, and 3D-QSAR of coumarin derivatives. Journal of Pesticide Science. 2018;43(2):88–95. doi:10.1584/jpestics.D17-075. Table 1: 1g (8-Cl coumarin) EC₅₀ = 0.085 mmol/L vs. carbendazim EC₅₀ = 0.31 mmol/L vs. V. mali. View Source
